3-(4-Ethylphenyl)thian-3-ol
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Overview
Description
3-(4-Ethylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is characterized by the presence of a thian-3-ol group attached to a 4-ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)thian-3-ol typically involves the reaction of 4-ethylphenylthiol with an appropriate oxidizing agent. One common method is the oxidation of 4-ethylphenylthiol using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of the thian-3-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-ol group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-Ethylphenyl)thian-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)thian-3-ol involves its interaction with specific molecular targets. The thian-3-ol group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)thian-3-ol
- 3-(4-Propylphenyl)thian-3-ol
- 3-(4-Butylphenyl)thian-3-ol
Uniqueness
3-(4-Ethylphenyl)thian-3-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkyl groups, affecting its applications and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(4-ethylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-2-11-4-6-12(7-5-11)13(14)8-3-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
ZMPMNJQRROTXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCSC2)O |
Origin of Product |
United States |
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